1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide
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Overview
Description
1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound combines the structural features of indole with a cyclopentane carboxamide, potentially enhancing its pharmacological profile.
Preparation Methods
The synthesis of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation techniques, often with palladium on carbon as a catalyst, to yield reduced indole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions include substituted indoles, carboxylic acids, and reduced amides.
Scientific Research Applications
1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s indole moiety is known to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Medicine: Due to its potential anti-inflammatory and antimicrobial properties, it is investigated for therapeutic applications in treating infections and inflammatory diseases
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential antiviral and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural combination of an indole moiety with a cyclopentane carboxamide, which may confer distinct pharmacological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-18(10-5-6-11-18)17(21)19-12-9-14-13-20-16-8-4-3-7-15(14)16/h3-4,7-8,13,20H,2,5-6,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADNTZUXJJIGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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